molecular formula C29H25N3O6 B1143143 2-[(6aR,8R)-8-(9H-fluoren-9-ylmethoxycarbonylamino)-6,11-dioxo-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-5-yl]acetic acid CAS No. 182624-46-0

2-[(6aR,8R)-8-(9H-fluoren-9-ylmethoxycarbonylamino)-6,11-dioxo-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-5-yl]acetic acid

Cat. No. B1143143
CAS RN: 182624-46-0
M. Wt: 511.53
InChI Key:
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Description

2-[(6aR,8R)-8-(9H-fluoren-9-ylmethoxycarbonylamino)-6,11-dioxo-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-5-yl]acetic acid is a useful research compound. Its molecular formula is C29H25N3O6 and its molecular weight is 511.53. The purity is usually 95%.
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Scientific Research Applications

Synthetic and Medicinal Chemistry

1,4- and 1,5-benzodiazepines, structurally similar to the queried compound, have significant roles in pharmaceuticals and organic synthesis. Their applications extend to tranquilizers, antidepressants, antihypertensive agents, and calcium channel blockers. Recent research focuses on developing efficient synthetic methods for these compounds due to their biological activities. The compound , with a benzodiazepine core, may similarly play a role in medicinal chemistry and drug design (Teli et al., 2023).

Bioactive Compound Development

The specific compound structure mentioned is part of the benzodiazepine family, known for their versatile biological activities. These compounds have been the cornerstone for developing new bioactive molecules with potential therapeutic applications in various diseases, including certain cancer types, highlighting the significance of these scaffolds in drug research and development (Dighe et al., 2015).

Neuropharmacological Applications

Compounds within the benzodiazepine category, akin to the mentioned compound, are extensively explored for their neuropharmacological properties. They act on GABA(A) receptors and are involved in modulating neuroactive substances, indicating potential roles in treating neurodegenerative diseases and associated memory deficits. This is particularly relevant for Alzheimer's disease, Down syndrome, and other cognitive impairments (Guerrini & Ciciani, 2013).

Ligand for Receptor Studies

The structural complexity of the mentioned compound makes it a candidate for studying ligand-receptor interactions. Specifically, its potential interaction with benzodiazepine binding sites on GABAA receptors suggests its utility in elucidating the biological pathways of various neurotransmitters, further contributing to understanding and potentially treating neurological conditions (Crocetti & Guerrini, 2020).

properties

IUPAC Name

2-[(6aR,8R)-8-(9H-fluoren-9-ylmethoxycarbonylamino)-6,11-dioxo-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25N3O6/c33-26(34)15-32-24-12-6-5-11-22(24)27(35)31-14-17(13-25(31)28(32)36)30-29(37)38-16-23-20-9-3-1-7-18(20)19-8-2-4-10-21(19)23/h1-12,17,23,25H,13-16H2,(H,30,37)(H,33,34)/t17-,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQPCJKBMGCKVGP-CRICUBBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN2C1C(=O)N(C3=CC=CC=C3C2=O)CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN2[C@H]1C(=O)N(C3=CC=CC=C3C2=O)CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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